molecular formula C10H11N3O2 B1296702 3-Benzotriazol-1-yl-butyric acid CAS No. 654-13-7

3-Benzotriazol-1-yl-butyric acid

Cat. No.: B1296702
CAS No.: 654-13-7
M. Wt: 205.21 g/mol
InChI Key: FEKISXNJRGSDHP-UHFFFAOYSA-N
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Future Directions

Benzotriazole derivatives have been found to be biologically active and have potential in the synthesis of diverse pharmacologically important heterocyclic skeletons . A ferrocene derivative was synthesized in one step from benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, indicating potential future directions for the use of benzotriazole derivatives .

Biochemical Analysis

Biochemical Properties

3-Benzotriazol-1-yl-butyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with enzymes such as protein kinases, which are crucial for regulating cellular processes. The interaction between this compound and these enzymes often involves non-covalent interactions, such as hydrogen bonding and π–π stacking, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by modulating signaling pathways that control cell growth and apoptosis . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain protein kinases by occupying their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, the compound can influence gene expression by interacting with DNA-binding proteins and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal efficacy achieved at specific dosage ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, leading to alterations in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by ensuring its proximity to target biomolecules and facilitating specific biochemical interactions .

Preparation Methods

The synthesis of 3-Benzotriazol-1-yl-butyric acid typically involves the introduction of the benzotriazole moiety into a butyric acid framework. One common method involves the reaction of benzotriazole with a suitable butyric acid derivative under specific conditions. For example, benzotriazole can be reacted with 3-chlorobutyric acid in the presence of a base to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Benzotriazol-1-yl-butyric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Benzotriazol-1-yl-butyric acid can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(benzotriazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKISXNJRGSDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871804
Record name 3-(1H-Benzotriazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

654-13-7
Record name 3-(1H-Benzotriazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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